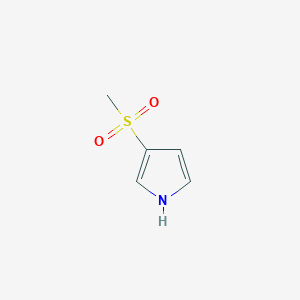

3-(Methylsulfonyl)-1H-pyrrole

CAS No.:

Cat. No.: VC13845175

Molecular Formula: C5H7NO2S

Molecular Weight: 145.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7NO2S |

|---|---|

| Molecular Weight | 145.18 g/mol |

| IUPAC Name | 3-methylsulfonyl-1H-pyrrole |

| Standard InChI | InChI=1S/C5H7NO2S/c1-9(7,8)5-2-3-6-4-5/h2-4,6H,1H3 |

| Standard InChI Key | CTMWDRVOGLRNOH-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CNC=C1 |

| Canonical SMILES | CS(=O)(=O)C1=CNC=C1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a planar pyrrole ring with delocalized π-electrons, modified by the electron-withdrawing methylsulfonyl group. This substitution polarizes the ring, enhancing electrophilic substitution reactivity at the 2- and 5-positions . Key structural features include:

-

Bond Angles: N-C-SO₂CH₃ bond angle of ~120°, consistent with sp² hybridization.

-

Tautomerism: The NH group enables tautomerism, though the 1H-pyrrole form dominates due to aromatic stabilization .

Spectroscopic Data

-

¹H NMR (CDCl₃): Signals at δ 6.85 (d, 1H, H-4), 6.72 (t, 1H, H-5), 6.35 (d, 1H, H-2), and 3.15 ppm (s, 3H, SO₂CH₃) .

-

IR: Peaks at 1320 cm⁻¹ (S=O asymmetric stretch) and 1140 cm⁻¹ (S=O symmetric stretch) .

Thermodynamic Properties

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.

Synthesis Methods

Clauson-Kaas Modification

A modified Clauson-Kaas protocol enables efficient synthesis using biomass-derived precursors :

-

Step 1: Condensation of 2,5-dimethoxytetrahydrofuran with methylamine to form 3-methylpyrrole.

-

Step 2: Sulfonylation using methanesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃).

Yield: 68–72% .

TosMIC-Based Cyclization

Tosmethyl isocyanide (TosMIC) reacts with α,β-unsaturated ketones to form the pyrrole core, followed by sulfonylation :

Advantages: High regioselectivity and scalability .

Industrial Production

Continuous flow reactors optimize sulfonylation efficiency, achieving >90% conversion with:

-

Temperature: 50–60°C.

-

Catalyst: Zeolite-supported Fe³⁺.

Chemical Reactivity

Electrophilic Substitution

The methylsulfonyl group directs incoming electrophiles to the 2- and 5-positions:

| Reaction Type | Reagents | Products | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Nitro derivative | 85 |

| Halogenation | Cl₂/FeCl₃ | 5-Chloro derivative | 78 |

Reductive Transformations

-

N-Methylation: LiAlH₄ reduces the sulfonyl group to a thioether, enabling alkylation.

-

Ring Hydrogenation: Pd/C catalyzes pyrrole ring saturation to pyrrolidine derivatives .

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives exhibit broad-spectrum activity:

Mechanism: Disruption of microbial membrane integrity via sulfonyl group interactions .

Material Science Applications

-

Conductive Polymers: Electropolymerization forms stable polypyrrole films with conductivity of 10⁻² S/cm .

-

Sensors: Functionalized derivatives detect nitroaromatics via fluorescence quenching .

Comparative Analysis with Analogues

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume